

4-Bromo-2-(trifluoromethyl)thiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Bromo-2-(trifluoromethyl)thiazole

Cat. No.: B168436

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CAS Number: 141761-77-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of **4-Bromo-2-(trifluoromethyl)thiazole**. This document provides a consolidated overview of its physicochemical characteristics, spectroscopic information, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.

Physicochemical and Spectroscopic Data

4-Bromo-2-(trifluoromethyl)thiazole is a halogenated heterocyclic compound containing a thiazole ring, a functional group prevalent in many biologically active molecules.^{[1][2]} The presence of both a bromine atom and a trifluoromethyl group suggests its potential as a versatile building block in medicinal chemistry and materials science.^[3]

Physicochemical Properties

The key physicochemical properties of **4-Bromo-2-(trifluoromethyl)thiazole** are summarized in the table below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data.

Property	Value	Source
CAS Number	141761-77-5	[4][5]
Molecular Formula	C ₄ HBrF ₃ NS	[4][5]
Molecular Weight	232.02 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥98.0% (by NMR)	[1]
Predicted Density	1.904 ± 0.06 g/cm ³	[4]
Predicted Boiling Point	146.7 ± 40.0 °C	[4]
SMILES	FC(F)(F)C1=NC(Br)=CS1	[3]
InChIKey	JWIFAKPFCFVBQD- UHFFFAOYSA-N	[6]

Spectroscopic Data

Detailed spectroscopic data for **4-Bromo-2-(trifluoromethyl)thiazole** is not widely available in the public domain. However, a certificate of analysis from a commercial supplier indicates that the ¹H NMR spectrum is consistent with the proposed structure.[1] For structurally related thiazole derivatives, the following spectral characteristics are commonly observed:

- ¹H NMR: The proton on the thiazole ring typically appears as a singlet in the aromatic region of the spectrum. For example, the isomeric 2-bromo-4-(trifluoromethyl)thiazole shows a singlet at δ 8.55 ppm in DMSO-d₆. [7]
- ¹³C NMR: The carbon atoms of the thiazole ring and the trifluoromethyl group would exhibit characteristic chemical shifts. The carbon attached to the fluorine atoms will show a quartet due to C-F coupling.
- ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. For instance, related trifluoromethyl-substituted pyridines and benzenes show singlets in the range of -60 to -70 ppm. [8]

- FTIR: The spectrum would likely show characteristic absorption bands for C-Br, C-F, C=N, and C-S bonds, as well as vibrations of the thiazole ring.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.

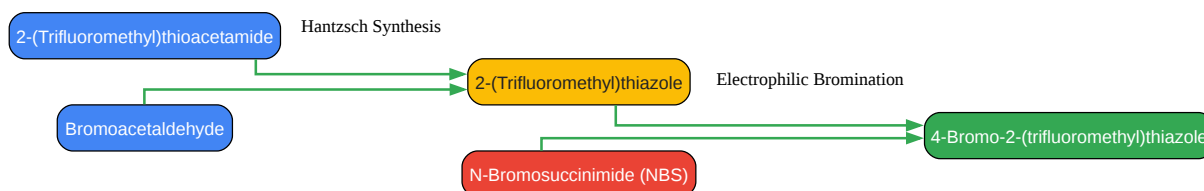
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-2-(trifluoromethyl)thiazole** is not readily available in published literature, a plausible synthetic route can be devised based on well-established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.^{[9][10]} A potential retrosynthetic analysis suggests that the target molecule could be prepared from 2-(trifluoromethyl)thioacetamide and a 2,2-dihaloacetaldehyde, followed by bromination.

Alternatively, a Sandmeyer-type reaction on a corresponding amino-thiazole precursor represents another viable route. A general procedure for a related isomer, 2-bromo-4-(trifluoromethyl)thiazole, has been reported and can be adapted.^[7]

Proposed Synthesis Workflow

A logical synthetic pathway could involve the construction of the 2-(trifluoromethyl)thiazole core followed by regioselective bromination at the 4-position.



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Caption: Proposed Hantzsch synthesis and subsequent bromination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for thiazole synthesis and bromination and should be optimized for this specific substrate.

Step 1: Synthesis of 2-(Trifluoromethyl)thiazole

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(trifluoromethyl)thioacetamide (1 equivalent) in a suitable solvent such as ethanol or dioxane.
- **Addition of Reagents:** To the stirred solution, add bromoacetaldehyde (1.1 equivalents) dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Bromination of 2-(Trifluoromethyl)thiazole

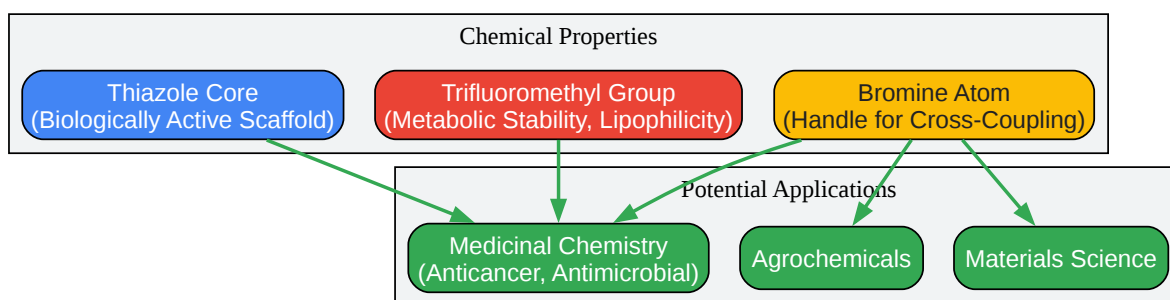
- **Reaction Setup:** Dissolve 2-(trifluoromethyl)thiazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a flask protected from light.
- **Addition of Brominating Agent:** Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate.

- Extraction: Extract the product with an organic solvent.
- Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, **4-Bromo-2-(trifluoromethyl)thiazole**, by vacuum distillation or column chromatography.

Chemical Reactivity and Potential Applications

The thiazole ring is a cornerstone in many pharmaceuticals due to its ability to engage in various biological interactions.^{[11][12]} The presence of a trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the bromo substituent serves as a handle for further chemical modifications, such as cross-coupling reactions.

Logical Relationship of Properties and Applications



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Caption: Interplay of chemical features and potential applications.

Medicinal Chemistry and Drug Development

Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including:

- Anticancer Activity: Many thiazole-containing compounds have shown potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival.^[12]

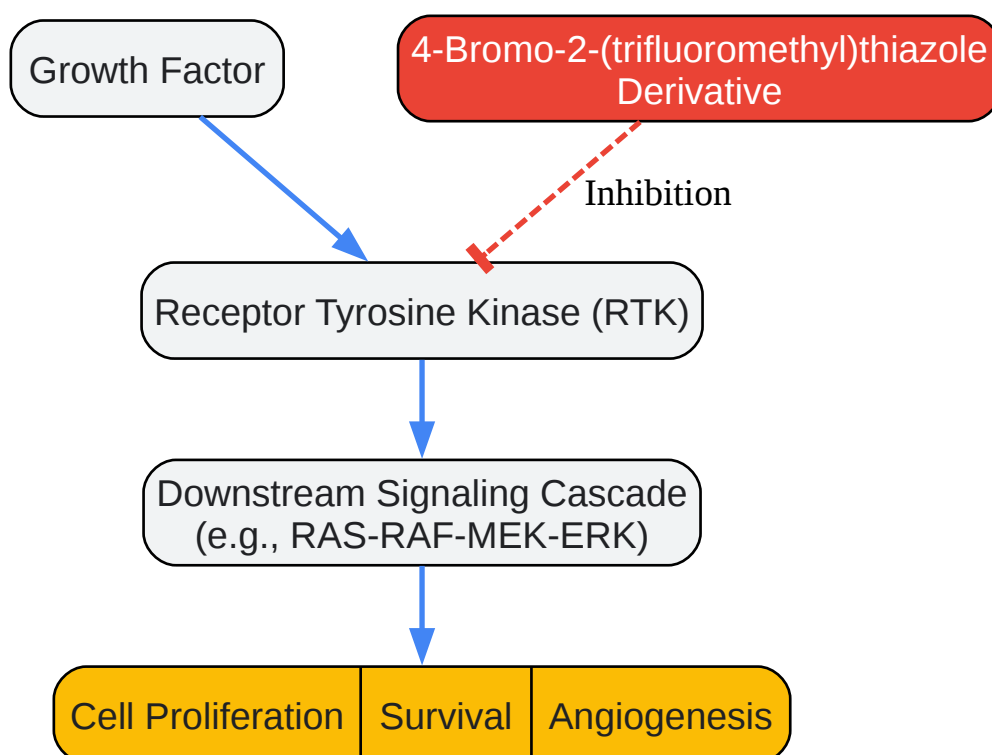
- **Antimicrobial Activity:** The thiazole nucleus is a key component of several antibacterial and antifungal agents.[2]
- **Anti-inflammatory Activity:** Certain thiazole derivatives have demonstrated significant anti-inflammatory properties.

While there are no specific biological studies on **4-Bromo-2-(trifluoromethyl)thiazole**, its structural features make it an attractive candidate for screening in these therapeutic areas. The bromine atom allows for the facile introduction of various substituents via Suzuki, Stille, or Sonogashira coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action (Hypothetical)

Given the prevalence of the thiazole scaffold in kinase inhibitors, a hypothetical mechanism of action for derivatives of **4-Bromo-2-(trifluoromethyl)thiazole** could involve the inhibition of a protein kinase implicated in a disease pathway.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Safety and Handling

4-Bromo-2-(trifluoromethyl)thiazole is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H226 (Flammable liquid and vapor)[4]

Conclusion

4-Bromo-2-(trifluoromethyl)thiazole is a promising building block for the development of novel compounds in medicinal chemistry and other fields. While specific experimental data for this compound is scarce, its structural motifs suggest significant potential for derivatization and biological activity. This technical guide provides a foundational understanding of its properties and a framework for its synthesis and future investigation. Further research is warranted to fully elucidate its chemical reactivity and pharmacological profile.

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